molecular formula C12H17ClO3S B1426960 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride CAS No. 1343596-95-1

4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride

Cat. No. B1426960
M. Wt: 276.78 g/mol
InChI Key: NOWIUJGTAFTORY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride is C12H17ClO3S . It has a molecular weight of 276.78 g/mol.

Scientific Research Applications

Synthesis and Chemiluminescence

One application involves the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the use of sulfonyl chlorides in the generation of compounds with interesting chemiluminescent properties. The study by Watanabe et al. (2010) highlights the base-induced chemiluminescence of these compounds, showing potential for applications in analytical chemistry and bioimaging due to their stable thermally and light-emitting characteristics upon decomposition (Watanabe et al., 2010).

Protection of Sulfonic Acids

Another area of application is in the synthesis of taurine derivatives, where a 'safety-catch' principle for protecting sulfonic acids was developed. This innovative method, as described by Seeberger et al. (2007), utilizes a sulfonyl chloride intermediate for the efficient synthesis of protected derivatives of taurine, showcasing the compound's utility in the preparation of biologically relevant molecules (Seeberger et al., 2007).

Material Science

In material science, sulfonyl chlorides serve as key intermediates in the synthesis of polyarylates and polyethers containing sulfonyl groups, which possess significant thermal stability and solubility properties. Percec and Tingerthal (1987) demonstrated the use of sulfonyl chloride derivatives in the creation of aromatic polyethers, which could lead to advances in polymer science and engineering (Percec & Tingerthal, 1987).

Novel Organic Syntheses

Additionally, sulfonyl chlorides, including derivatives similar to 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride, are utilized in the synthesis of novel organic compounds, such as substituted 1,5-benzothiazepines. This synthesis pathway, explored by Chhakra et al. (2019), underscores the compound's relevance in the development of new therapeutic agents and chemical probes (Chhakra et al., 2019).

Electrophilic Substitution Reactions

Moreover, sulfonyl chlorides are pivotal in electrophilic substitution reactions, offering pathways to functionalize organic molecules in a controlled manner. The study by Uneyama et al. (1983) showcases the preparation and reactions of functionalized isoprene units using sulfonyl chloride intermediates, indicating the compound's utility in synthetic organic chemistry (Uneyama et al., 1983).

properties

IUPAC Name

4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3S/c1-10-5-6-12(11(2)9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWIUJGTAFTORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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